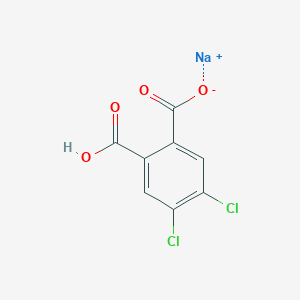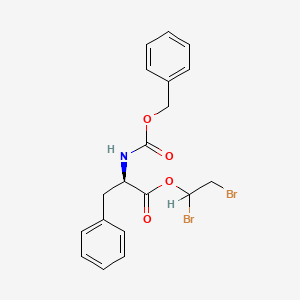
4,5-Dichlorophthalic acid monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichlorophthalic acid monosodium salt is a chemical compound with the molecular formula C8H3Cl2NaO4. It is derived from 4,5-Dichlorophthalic acid, which is a chlorinated derivative of phthalic acid. This compound is known for its unique properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4,5-Dichlorophthalic acid monosodium salt typically involves the chlorination of phthalic acid. One common method includes the reaction of phthalic anhydride with chlorine in an aqueous solution of caustic soda at low temperatures (10-15°C). This process yields a mixture of chlorinated phthalic acids, which can be further purified to obtain the desired product .
Another method involves the interaction of phthalic anhydride with sodium hypochlorite in the presence of sodium chloride and sodium acetate. The reaction is carried out at temperatures between 60-70°C, followed by cooling and separation of the target product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes. These methods are optimized to maximize yield and minimize impurities. The use of advanced purification techniques, such as crystallization and recrystallization, ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dichlorophthalic acid monosodium salt undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated derivatives of phthalic acid. These products have distinct properties and can be used in different applications .
Applications De Recherche Scientifique
4,5-Dichlorophthalic acid monosodium salt has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4,5-Dichlorophthalic acid monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the context and concentration of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dichlorophthalic acid: The parent compound, which shares similar chemical properties but lacks the sodium salt component.
3,4-Dichlorophthalic acid: Another chlorinated derivative with different substitution patterns on the aromatic ring.
2,3-Dichlorophthalic acid: A compound with chlorination at different positions, leading to distinct chemical behavior.
Uniqueness
4,5-Dichlorophthalic acid monosodium salt is unique due to its specific chlorination pattern and the presence of the sodium salt. This combination imparts distinct solubility, reactivity, and stability properties, making it suitable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C8H3Cl2NaO4 |
|---|---|
Poids moléculaire |
257.00 g/mol |
Nom IUPAC |
sodium;2-carboxy-4,5-dichlorobenzoate |
InChI |
InChI=1S/C8H4Cl2O4.Na/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10;/h1-2H,(H,11,12)(H,13,14);/q;+1/p-1 |
Clé InChI |
DSGYKFHTOCXJAB-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)C(=O)[O-])C(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)](/img/structure/B13785600.png)



![Hexasodium;37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonate](/img/structure/B13785625.png)


![4-Piperidinecarboxamide, 1-(1H-pyrrolo[2,3-B]pyridin-4-YL)-](/img/structure/B13785649.png)
![(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13785652.png)

